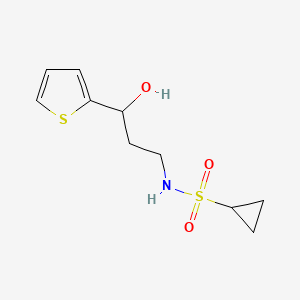
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopropanesulfonamide is a chemical compound that features a cyclopropane ring, a sulfonamide group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopropanesulfonamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the hydroxypropyl group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl group.
Cyclopropanation: The cyclopropane ring can be formed through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: The thiophene ring is known for its electronic properties, making this compound a potential candidate for use in organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfonamides and thiophenes.
Mécanisme D'action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopropanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The sulfonamide group is known to interact with various biological targets, including carbonic anhydrase and proteases.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-hydroxy-3-(thiophen-2-yl)propyl)pivalamide: Similar structure but with a pivalamide group instead of a sulfonamide group.
(S)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide: Contains a nitrous amide group instead of a sulfonamide group.
Uniqueness
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and unique steric properties to the molecule. This can influence its binding affinity and selectivity for biological targets, making it a valuable compound for drug discovery and development.
Propriétés
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c12-9(10-2-1-7-15-10)5-6-11-16(13,14)8-3-4-8/h1-2,7-9,11-12H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOIRYAQUVZLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide](/img/structure/B2462726.png)
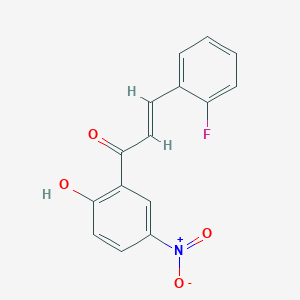
![Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2462729.png)

![N-(4-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2462732.png)


![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2462737.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2462738.png)

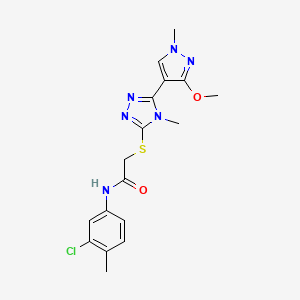
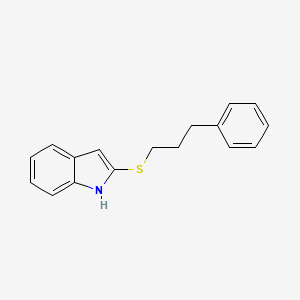
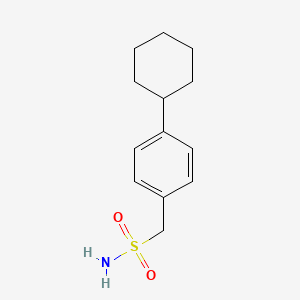
![8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462749.png)
